molecular formula C11H9N3 B3352328 1-benzyl-1H-imidazole-2-carbonitrile CAS No. 46323-27-7

1-benzyl-1H-imidazole-2-carbonitrile

Cat. No.: B3352328
CAS No.: 46323-27-7
M. Wt: 183.21 g/mol
InChI Key: IYJCCWWFXUVDEC-UHFFFAOYSA-N
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Description

1-Benzyl-1H-imidazole-2-carbonitrile (CAS 46323-27-7) is a nitrogen-containing heterocyclic compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . It features an imidazole ring substituted with a benzyl group at the N-1 position and an electron-withdrawing nitrile group at the C-2 position. As a versatile synthetic intermediate, this compound is part of the imidazole family, which is widely recognized for its significant role in medicinal chemistry . Imidazole derivatives are frequently investigated as key scaffolds in the development of enzyme inhibitors . For instance, research into structurally related 1-benzyl-1H-imidazole compounds has identified them as selective inhibitors of aldosterone synthase (CYP11B2), highlighting the potential of this chemical class in biochemical research . Furthermore, imidazole-based structures are being explored in oncology research, particularly as inhibitors of the epidermal growth factor receptor (EGFR), a prominent target in anticancer drug discovery . The presence of the carbonitrile group enhances its utility as a building block for further chemical transformations, allowing researchers to synthesize more complex molecules for various pharmaceutical and material science applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylimidazole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJCCWWFXUVDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452531
Record name 1H-Imidazole-2-carbonitrile, 1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46323-27-7
Record name 1H-Imidazole-2-carbonitrile, 1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzyl 1h Imidazole 2 Carbonitrile

Direct Functionalization Approaches

Direct functionalization strategies involve the introduction of the cyano group at the C2 position of a 1-benzyl-1H-imidazole precursor or the benzylation of a 2-cyanoimidazole core. These methods are often favored for their straightforward nature and the ready availability of starting materials.

Transition Metal-Catalyzed Cyanation of Imidazoles

The direct C-H cyanation of imidazoles and related heterocycles using transition metal catalysis represents a powerful and modern approach. While a specific protocol for the C2-cyanation of 1-benzylimidazole (B160759) is not extensively documented, general methods for the cyanation of azoles suggest high potential for this transformation. Copper and palladium are the most commonly employed metals for such reactions.

Copper-catalyzed C-H cyanation often utilizes a variety of cyanide sources. These can range from traditional reagents like metal cyanides to safer, more manageable alternatives such as benzyl (B1604629) cyanide or ethyl(ethoxymethylene)cyanoacetate. tezu.ernet.in For instance, the copper-mediated direct cyanation of indoles with benzyl cyanide as the cyanide source has been successfully demonstrated. capes.gov.br A plausible adaptation of this method for 1-benzyl-1H-imidazole would involve a copper catalyst, an oxidant, and a suitable cyanide source.

Palladium-catalyzed C-H functionalization is another well-established strategy. While often employed for arylation and alkenylation, cyanation is also achievable. pkusz.edu.cn These reactions typically proceed via a concerted metalation-deprotonation mechanism or through the formation of an organopalladium intermediate. The regioselectivity of these reactions can be influenced by the directing effect of the N-benzyl group and the inherent electronic properties of the imidazole (B134444) ring.

Table 1: Examples of Transition Metal-Catalyzed Cyanation of Heterocycles

Catalyst SystemHeterocycleCyanating AgentSolventTemp (°C)Yield (%)
CuI / 1-ButylimidazoleAryl BromidesAcetone (B3395972) CyanohydrinToluene11070-95
CuBrIndolesBenzyl CyanideDioxane12060-90
Pd(OAc)₂Various ArenesK₄[Fe(CN)₆]DMF14050-85

This table presents generalized conditions for the cyanation of related heterocyclic systems and serves as a basis for potential application to 1-benzyl-1H-imidazole.

Oxidative Cyanation Strategies

Oxidative cyanation offers an alternative pathway for the direct introduction of a cyano group. This method involves the in-situ generation of a reactive electrophilic "CN+" equivalent or a radical species that attacks the electron-rich C2 position of the imidazole ring.

A common approach involves the use of an oxidant, such as potassium persulfate (K₂S₂O₈) or oxone, in the presence of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). The reaction is often facilitated by a catalyst. For example, direct regioselective C-H cyanation of purines, which contain an imidazole motif, has been achieved through activation with triflic anhydride (B1165640) followed by nucleophilic cyanation with TMSCN. researchgate.netmdpi.com This suggests that activating the imidazole ring of 1-benzyl-1H-imidazole could enable a similar transformation.

Regioselective N-Benzylation and Subsequent Functionalization

This strategy represents a highly logical and frequently employed method for the synthesis of 1-benzyl-1H-imidazole-2-carbonitrile. The synthesis is broken down into two distinct steps: the formation of the 2-cyanoimidazole core, followed by the regioselective attachment of the benzyl group to the N1 position.

The synthesis of 2-cyanoimidazole can be achieved through several routes. One notable method involves the reaction of 2-aminoacetophenone (B1585202) hydrochloride with cyanogen (B1215507) in the presence of a base like pyridine (B92270). google.com Another approach starts from 1-hydroxy-4-(4-methylphenyl)-3-oxide-lH-imidazole-2-carboxaldehyde oxime, which undergoes simultaneous conversion of the aldoxime to a nitrile and reduction of the N-oxide. google.com

Once 2-cyanoimidazole is obtained, the final step is N-benzylation. This is typically accomplished by reacting 2-cyanoimidazole with benzyl chloride or benzyl bromide in the presence of a base. The choice of base and solvent is crucial to ensure regioselectivity, favoring alkylation at the N1 position. Common bases include sodium hydride, potassium carbonate, or triethylamine (B128534), in solvents like dimethylformamide (DMF) or acetonitrile (B52724).

A direct, one-pot synthesis starting from 1-benzylimidazole has also been reported. This method involves the reaction of 1-benzylimidazole with cyanogen chloride in acetonitrile, followed by treatment with triethylamine to yield this compound.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in a single step. These reactions are prized for their atom economy and reduction of synthetic steps.

Domino Reactions for Imidazole Ring Construction and Nitrile Introduction

Domino reactions, also known as cascade reactions, are a subset of MCRs where the subsequent transformations occur intramolecularly without the need for additional reagents. A hypothetical domino reaction for the synthesis of this compound could involve the reaction of benzylamine (B48309), a glyoxal (B1671930) derivative, and a cyanide source. The initial condensation of benzylamine with glyoxal would form a diimine intermediate. Subsequent addition of a cyanide equivalent and an intramolecular cyclization-aromatization cascade could lead to the desired product.

Another potential domino pathway could start from N-(cyanomethyl)-1,3-azolium quaternary salts. rsc.org The reaction of a suitably substituted azolium salt with other components could initiate a cascade leading to the formation of the 1-benzyl-2-cyanoimidazole structure.

One-Pot Synthetic Procedures

While distinct from true MCRs, one-pot procedures that involve the sequential addition of reagents without isolation of intermediates offer similar benefits in terms of efficiency. A plausible one-pot synthesis could start with benzylamine and an α-haloketone to form an N-benzyl-α-aminoketone intermediate. Subsequent reaction with a cyanide source and an ammonia (B1221849) equivalent, followed by cyclization and oxidation, could yield the target molecule.

For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through a one-pot condensation of benzil, aldehydes, primary amines, and ammonium (B1175870) acetate. sharif.edu Adapting this to produce a 2-cyanoimidazole would require a different set of starting materials, but the principle of one-pot imidazole synthesis is well-established.

Precursor-Based Synthesis

The construction of the this compound framework can be achieved through several strategic approaches starting from various precursors. These methods include the formation of the imidazole ring from acyclic precursors and the functionalization of a pre-existing imidazole ring.

Cyclization Reactions Involving Benzaldehyde (B42025) and Nitrile-Containing Precursors

A prominent method for constructing the imidazole ring is through cyclization reactions. The Van Leusen imidazole synthesis provides a viable, albeit indirect, pathway. This reaction typically involves the condensation of an aldehyde with an amine to form an aldimine, which then reacts with tosylmethyl isocyanide (TosMIC) to yield the imidazole ring. acs.orgmdpi.com

For the synthesis of this compound, a plausible route involves the initial formation of an N-benzylidenebenzylamine from the reaction of benzaldehyde and benzylamine. This aldimine can then undergo a [3+2] cycloaddition with a suitable cyanating reagent that can also act as a C1 synthon, or a subsequent cyanation step would be required. While the classical Van Leusen reaction uses TosMIC, which does not directly install a cyano group at the 2-position, modifications of this approach or alternative one-pot multicomponent reactions could be envisioned.

A related approach involves the base-promoted, deaminative coupling of benzylamines with nitriles, which has been shown to produce 2,4,5-trisubstituted imidazoles. google.comresearchgate.net A conceptual pathway could involve the reaction of benzylamine with a nitrile-containing precursor, although this would require careful selection of reactants to achieve the specific 1-benzyl-2-cyano substitution pattern.

Reactants Reagents/Conditions Product Key Feature
Benzaldehyde, Benzylamine, Cyanide SourceBase, Cyclization CatalystThis compoundOne-pot multicomponent reaction
N-Benzylidenebenzylamine, TosMICBase1,5-Dibenzyl-4-tosyl-4,5-dihydro-1H-imidazoleIntermediate requiring further modification

Modifications of Pre-existing Imidazole Scaffolds

A more direct and frequently employed strategy is the functionalization of a pre-existing imidazole scaffold. The cyanation of 1-benzyl-1H-imidazole at the C2 position is a key transformation.

One documented method involves the reaction of 1-benzylimidazole with cyanogen chloride in acetonitrile. researchgate.net The reaction proceeds by bubbling cyanogen chloride into a solution of 1-benzylimidazole, leading to the formation of a yellow-orange crystalline solid. Subsequent treatment with triethylamine facilitates the formation of the desired this compound. The product can then be purified by distillation. researchgate.net This method provides a good yield of the target compound.

Another approach involves the use of 1-cyanoimidazole as a mild and efficient electrophilic cyanating agent for various nucleophiles. researchgate.net While not specifically demonstrated for 1-benzylimidazole, this reagent could potentially be used to introduce the cyano group onto the imidazole ring.

Starting Material Reagent Solvent Yield Reference
1-BenzylimidazoleCyanogen Chloride, TriethylamineAcetonitrile83% researchgate.net
1-Benzylimidazole1-CyanoimidazoleDichloromethane/DMA- researchgate.net (Proposed)

Synthesis from Imidazole-3-Oxides

Imidazole N-oxides serve as versatile precursors for the synthesis of substituted imidazoles. Research has demonstrated that 1-substituted imidazole 1-oxides can react with trimethylsilyl cyanide in the presence of triethylamine to produce a mixture of 2-, 4-, and 5-cyanoimidazoles. nih.govacs.org The regioselectivity of this reaction is dependent on the reaction temperature and the polarity of the solvent. nih.govacs.org

For the specific synthesis of this compound, one would start with 1-benzyl-1H-imidazole 3-oxide. By carefully selecting the reaction conditions, it is possible to favor the formation of the 2-cyano isomer. nih.govacs.org This deoxygenative cyanation provides a direct route to the target molecule from an N-oxide precursor.

Starting Material Reagent Conditions Product(s) Reference
1-Benzyl-1H-imidazole 3-oxideTrimethylsilyl cyanide, TriethylamineVaried temperature and solvent polarityThis compound, 1-Benzyl-1H-imidazole-4-carbonitrile, 1-Benzyl-1H-imidazole-5-carbonitrile nih.govacs.org

Synthesis from Diaminomaleonitrile (B72808) Derivatives

Diaminomaleonitrile (DAMN) is a versatile building block for the synthesis of various nitrogen-containing heterocycles, including imidazoles. acs.org The typical synthetic route involves the reaction of DAMN with aldehydes to form substituted imidazoles. For instance, the reaction of DAMN with aromatic aldehydes can lead to 2-aryl-4,5-dicarbonitrile imidazoles. nih.gov

To synthesize this compound from a DAMN-related precursor, a multi-step approach would be necessary. One hypothetical pathway could involve the initial reaction of diaminomaleonitrile with benzylamine and an orthoformate to construct the 1-benzylimidazole ring system, followed by selective removal or transformation of the nitrile group at the 5-position and retention or introduction of the cyano group at the 2-position. A more direct, yet speculative, route could involve a reaction between a mono-N-benzylated diaminomaleonitrile derivative and a suitable one-carbon synthon that would form the C2 of the imidazole ring and subsequently be converted to a nitrile.

Precursor Key Transformation Potential Product Challenge
Diaminomaleonitrile (DAMN)Multi-step synthesis involving benzylation and cyclizationThis compoundControl of regioselectivity and functional group transformations

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to various aspects of the synthetic methodologies.

Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the environmental impact of a chemical process. Solvent-free, or solid-state, reactions offer several advantages, including reduced pollution, lower costs, and often, shorter reaction times and higher yields.

For the synthesis of imidazole derivatives, several solvent-free methods have been developed. These often involve the use of microwave irradiation to facilitate the reaction. mdpi.com For example, the one-pot synthesis of benzimidazole (B57391) derivatives has been achieved under solvent-free conditions by mixing the reactants and heating them. acs.org While a specific solvent-free synthesis for this compound is not explicitly detailed in the reviewed literature, the existing methods could potentially be adapted. For instance, the cyanation of 1-benzylimidazole could be explored under solvent-free mechanochemical conditions or with microwave assistance to reduce the reliance on volatile organic solvents like acetonitrile. The use of deep eutectic solvents (DESs) also presents a greener alternative to traditional solvents for imidazole synthesis. mdpi.com

Green Chemistry Approach Potential Application in Synthesis Benefit
Microwave-assisted synthesisCyclization and cyanation stepsReduced reaction times, increased yields, energy efficiency
Solvent-free mechanochemistrySolid-state cyanation of 1-benzylimidazoleElimination of hazardous solvents
Use of Deep Eutectic Solvents (DESs)As a reaction medium for cyclization or cyanationBiodegradable and less toxic solvent alternative

Reactivity and Transformational Chemistry of 1 Benzyl 1h Imidazole 2 Carbonitrile

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group of 1-benzyl-1H-imidazole-2-carbonitrile is polarized, rendering the carbon atom electrophilic. libretexts.org This characteristic allows for nucleophilic addition reactions, which are a cornerstone of nitrile chemistry. libretexts.orgucalgary.ca These reactions typically proceed through the formation of an intermediate imine anion, which can then be protonated or undergo further reactions. libretexts.orgucalgary.ca

Amidination Reactions

The addition of primary amines to the nitrile group of this compound can lead to the formation of amidines. This reaction is a form of nucleophilic addition. nih.gov The process involves the attack of the amine on the electrophilic carbon of the nitrile, followed by proton transfer, to yield the corresponding N-substituted amidine. The reaction can be influenced by the basicity of the amine and the reaction conditions. The general mechanism for the formation of borylated amidines from a closo-dodecaborate anion nitrile derivative involves the interaction of the nitrile with primary amines, resulting in high yields under mild conditions. nih.gov

A study on the reaction of a nitrilium derivative of a closo-dodecaborate anion with ammonia (B1221849) suggests that the transition state structure determines the stereoselectivity of the process. nih.gov While a specific example for this compound is not detailed in the provided results, the general principle of amine addition to nitriles is well-established. nih.gov

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. For instance, [3+2] cycloaddition reactions involving nitrile compounds can lead to the formation of five-membered rings. One notable example is the synthesis of 1-amino-1H-imidazole-2(3H)-thiones from α-haloketones, potassium thiocyanate, and arylhydrazines, which is thought to proceed through a conjugated azoalkene and isothiocyanic acid intermediate via a [3+2] cycloaddition. nih.gov

While a direct example involving this compound is not available in the search results, the reactivity of the nitrile group suggests its potential to participate in similar cycloaddition pathways to generate more complex heterocyclic structures.

Reactions of the Imidazole (B134444) Heterocycle

The imidazole ring in this compound is an aromatic heterocycle with distinct reactive sites. The presence of the benzyl (B1604629) group at the N1 position and the carbonitrile at the C2 position influences its reactivity towards various reagents. ru.nl

N-alkylation and N-acylation at Unsubstituted Imidazole Nitrogens (if applicable for derivatives)

In derivatives of this compound where the N3 position of the imidazole ring is unsubstituted, N-alkylation or N-acylation could be possible. The lone pair of electrons on the N3 nitrogen makes it nucleophilic and susceptible to reaction with electrophiles like alkyl halides or acyl chlorides. For example, N-benzyl substituted benzimidazole (B57391) chalcones have been synthesized through nucleophilic substitution reactions of 1H-benzimidazole chalcones with benzyl chloride. ijper.org

Benzyl Group Modifications

The benzyl group attached to the imidazole ring also presents opportunities for chemical transformations.

One common reaction involving benzyl groups is benzylic halogenation. uci.edu This free-radical reaction, typically initiated by light or a radical initiator, involves the substitution of a hydrogen atom on the benzylic carbon with a halogen. uci.edu

Furthermore, the benzene (B151609) ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions, similar to benzene itself. youtube.com The position of substitution (ortho, meta, or para) on the benzene ring would be directed by the imidazole-containing substituent. Common electrophilic aromatic substitution reactions include Friedel-Crafts alkylation and acylation, nitration, halogenation, and sulfonation. msu.eduyoutube.com The specific conditions for these reactions, such as the choice of catalyst and temperature, would influence the outcome. msu.edu For example, Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst like AlCl3. msu.edu

Selective Oxidation of the Benzyl Moiety

The benzylic methylene (B1212753) group in this compound is susceptible to oxidation, a common transformation for benzylic C-H bonds. wikipedia.org This reaction typically leads to the formation of the corresponding ketone, 1-benzoyl-1H-imidazole-2-carbonitrile. The presence of the electron-withdrawing 2-carbonitrile group is expected to have a minimal impact on the direct oxidation of the benzylic carbon.

Various oxidizing agents can be employed for this transformation. nih.gov Mild oxidizing agents like manganese dioxide (MnO2) are known to selectively oxidize benzylic alcohols to ketones and can also be effective for the direct oxidation of activated benzylic methylenes, particularly in allylic and benzylic systems. youtube.com More potent reagents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), can also achieve this oxidation. wikipedia.org For instance, the oxidation of N-benzyl groups to N-benzoyl groups has been reported using Cr(VI) reagents. researchgate.net Another effective method involves the use of potassium persulfate (K2S2O8) in the presence of a base like pyridine (B92270), which has been successful in oxidizing N-(arylsulfonyl)benzylamines to the corresponding imines. beilstein-journals.org

A summary of potential conditions for the selective oxidation of the benzyl moiety is presented in Table 1.

Table 1: Potential Conditions for the Selective Oxidation of this compound

Oxidizing AgentCatalyst/AdditiveSolventTemperature (°C)Potential Product
Potassium Permanganate (KMnO4)-Water/Acetone (B3395972)Room Temp. - Reflux1-Benzoyl-1H-imidazole-2-carbonitrile
Manganese Dioxide (MnO2)-DichloromethaneReflux1-Benzoyl-1H-imidazole-2-carbonitrile
Chromium Trioxide (CrO3)Acetic AcidAcetic AcidRoom Temp.1-Benzoyl-1H-imidazole-2-carbonitrile
Potassium Persulfate (K2S2O8)PyridineAcetonitrile (B52724)801-Benzoyl-1H-imidazole-2-carbonitrile

Halogenation of the Benzyl Aromatic Ring

The halogenation of the benzyl group's aromatic ring in this compound is an example of electrophilic aromatic substitution. The imidazole moiety, connected through a methylene bridge, acts as a deactivating group, making the attached benzene ring less reactive towards electrophiles than benzene itself. However, halogenation can still be achieved under appropriate conditions. The substitution pattern is expected to favor the ortho and para positions due to the directing effect of the alkyl substituent (the rest of the molecule).

Standard halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) are typically used for such reactions. libretexts.org For bromination, N-bromosuccinimide (NBS) can also be employed, often with a radical initiator, although this typically favors benzylic C-H bromination. For electrophilic aromatic substitution, NBS can be used with an acid catalyst. chemistrysteps.com The reaction conditions can be tailored to favor either mono- or poly-halogenation. Given the deactivating nature of the N-benzylimidazole substituent, forcing conditions might be necessary to achieve good yields.

Table 2 outlines plausible conditions for the halogenation of the benzyl aromatic ring.

Table 2: Potential Conditions for Halogenation of the Benzyl Aromatic Ring

Halogenating AgentCatalystSolventTemperature (°C)Potential Product(s)
Bromine (Br2)Iron(III) Bromide (FeBr3)Carbon TetrachlorideRoom Temp.1-(4-Bromobenzyl)-1H-imidazole-2-carbonitrile and 1-(2-Bromobenzyl)-1H-imidazole-2-carbonitrile
Chlorine (Cl2)Aluminum Chloride (AlCl3)Dichloromethane0 - Room Temp.1-(4-Chlorobenzyl)-1H-imidazole-2-carbonitrile and 1-(2-Chlorobenzyl)-1H-imidazole-2-carbonitrile
N-Bromosuccinimide (NBS)Acetic AcidAcetonitrileReflux1-(4-Bromobenzyl)-1H-imidazole-2-carbonitrile and 1-(2-Bromobenzyl)-1H-imidazole-2-carbonitrile

Ring-Opening and Rearrangement Reactions (if reported)

While there are no specific reports on the ring-opening or rearrangement reactions of this compound itself, the reactivity of related imidazole derivatives suggests potential pathways.

The imidazole ring is generally stable; however, under harsh conditions, ring cleavage can occur. For instance, some imidazoles can be cleaved under strongly basic conditions. chemistry-online.com The presence of the electron-withdrawing cyano group at the C2 position might render the imidazole ring more susceptible to nucleophilic attack, potentially leading to ring-opening under specific conditions. Imidazole-ring-opened derivatives have been observed from 7-ethyl- and 1,7-diethylguanosine, indicating that such transformations are possible in related heterocyclic systems. nih.gov

Rearrangement reactions of imidazoles are also known. Photochemical rearrangements have been studied for substituted imidazoles. rsc.org Additionally, N-acylimidazoles can undergo rearrangements upon heating. chemistry-online.com A Beckmann-type rearrangement involving the migration of a cyano group has been reported in a system containing an N-benzyl-2-cyano-2-(hydroxyimino)acetamide, suggesting that under specific conditions, the cyano group of this compound could potentially participate in rearrangement reactions. nih.gov

Given the lack of direct experimental evidence, any proposed ring-opening or rearrangement reactions for this compound remain speculative and would require dedicated investigation to be confirmed.

Derivatization and Analogue Synthesis

Structure-Activity Relationship (SAR) Studies on a Molecular Level (Purely Chemical Design and Synthesis)

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its properties and reactivity. For derivatives related to the 1-benzyl-1H-imidazole core, SAR exploration has been a key strategy in designing new compounds with desired characteristics. These studies often involve systematic modifications to different parts of the molecule, including the benzyl (B1604629) ring, the methylene (B1212753) bridge, and the imidazole (B134444) ring itself.

Another area of investigation involves the linker between the phenyl and imidazole rings. In a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazole analogues, replacing the methyl group at this benzylic position with hydrogen, hydroxyl, or other functional groups significantly impacted receptor affinity and selectivity. nih.gov This highlights that even small changes to the bridge connecting the two main ring systems can lead to substantial differences in the molecule's three-dimensional shape and chemical behavior.

The imidazole moiety itself is also a target for modification. While the 1-benzyl and 2-carbonitrile groups are defining features, substitutions at the C4 and C5 positions of the imidazole ring can be used to modulate the molecule's properties. In a study on 1-(4-biphenylylmethyl)-1H-imidazole derivatives, the imidazole core was deemed essential for binding to the heme iron of the target enzyme, and thus was conserved, while other parts of the structure were varied to optimize affinity. conicet.gov.ar This foundational understanding guides the synthesis of new analogues by preserving essential binding motifs while exploring peripheral substitutions.

The table below summarizes key SAR findings from related imidazole structures, which can be extrapolated to the chemical design of 1-benzyl-1H-imidazole-2-carbonitrile derivatives.

Compound Series Modified Position Substituent Variation Impact on Chemical/Biological Properties Reference
1-benzyl-1H-imidazole-5-carboxamidesBenzyl RingIntroduction of methoxy, trifluoromethyl, and chloro groups.Modulated agonist activity; potency was highly dependent on substituent type and position. nih.gov
4-[1-(1-naphthyl)ethyl]-1H-imidazolesBenzylic BridgeReplacement of methyl with H, OH, C=O.Altered agonist/antagonist profile and receptor selectivity. nih.gov
1-(4-biphenylylmethyl)-1H-imidazolesNaphthyl/Biphenyl MoietyVariations in the second aromatic ring and linker.Significantly affected binding affinity to the target enzyme (CYP121). conicet.gov.ar
2-Phenyl-1H-benzo[d]imidazole DerivativesBenzimidazole (B57391) Position 5-H, -COOH, -SO3HAltered UV absorption properties and photoprotective activity. nih.gov

Design and Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the systematic exploration of chemical space around this core structure. Synthetic strategies typically involve either the construction of the imidazole ring from substituted precursors or the modification of a pre-formed 1-benzyl-imidazole scaffold.

A common approach involves the reaction of substituted benzyl halides with an appropriate imidazole derivative. For example, various substituted benzyl chlorides or bromides can be reacted with 1H-imidazole-2-carbonitrile to yield a range of N-1 substituted analogues. This method is highly versatile, as a wide variety of substituted benzyl halides are commercially available or readily synthesized. Research on related structures, such as 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazoles, has utilized the reaction of the imidazole compound with benzyl chloride in the presence of a base like sodium hydride to achieve N-benzylation. nih.gov

In a comprehensive study on related 1-benzyl-1H-imidazole-5-carboxamides, a series of derivatives were synthesized to explore SAR. nih.gov The general synthetic route started from a protected imidazole-5-carboxylic acid, which was then coupled with various substituted benzylamines. While the target molecule of this article is a 2-carbonitrile, the synthetic logic of using diverse building blocks to create a library of analogues is directly applicable.

The table below outlines a representative synthetic approach for generating derivatives, based on established methods for similar compounds.

Reactant 1 Reactant 2 Key Reagents & Conditions Product Type Reference
1H-imidazole-2-carbonitrileSubstituted Benzyl BromidePotassium Carbonate, DMF1-(Substituted-benzyl)-1H-imidazole-2-carbonitrile chemicalbook.com
4-Nitro-o-phenylenediamineSubstituted Aromatic AldehydesSodium metabisulfite (B1197395) (condensation), then Substituted Benzyl Halide (alkylation)N-benzyl-6-nitro-2-aryl-benzimidazole derivatives nih.gov
2-Methyl-1H-imidazole-4-carbaldehydeBenzyl BromidePotassium Carbonate, DMF, 0-20°C1-Benzyl-2-methyl-1H-imidazole-carbaldehyde regioisomers chemicalbook.com
2-Bromo-1-(2-ethyl-5-fluoro-indan-2-yl)-ethanoneN-benzyl-N'-(aminothiocarbonyl)hydrazineEthanol1-benzyl-5-(2-ethyl-5-fluoro-indan-2-yl)-imidazole-2-thiol epo.org

These synthetic routes demonstrate the modularity in designing derivatives. By choosing different substituted starting materials, chemists can systematically alter the steric and electronic properties of the final compounds to achieve specific design objectives.

Incorporation into Fused Heterocyclic Systems

The this compound structure is a valuable synthon for the construction of more complex, fused heterocyclic systems. The nitrile group at the C2 position is particularly useful as a reactive handle for cyclization reactions, enabling the annulation of new rings onto the imidazole core.

A primary strategy for building fused systems from related 2-cyanomethylbenzimidazoles involves leveraging the reactivity of the cyano group and the adjacent active methylene group. kau.edu.sa This chemistry can be adapted for the 2-carbonitrile moiety. For instance, the nitrile group can participate in condensation reactions with various binucleophiles to form new heterocyclic rings.

One major pathway is through Knoevenagel-type reactions followed by intramolecular cyclization. Condensation of a related 2-cyanomethylbenzimidazole with aldehydes or other carbonyl compounds can lead to an intermediate that subsequently cyclizes to form pyridobenzimidazoles. kau.edu.sa Similarly, the 2-carbonitrile group of this compound can be a key component in reactions designed to build systems like imidazo[1,2-a]pyridines or related fused structures.

Research has demonstrated that imidazole-4-carbonitrile derivatives can undergo cyclocondensation with aryl aldehydes to afford fused systems. nih.gov This precedent suggests that the 2-carbonitrile derivative could react similarly with dicarbonyl compounds or their equivalents to generate annulated products. For example, reaction with a β-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) or pyridine (B92270) ring. The synthesis of fused benzimidazoles, such as pyridobenzimidazoles, is known to enhance the spectrum of biological activity, providing a strong rationale for pursuing these synthetic transformations. kau.edu.sa

Polymer-Supported Reagents and Immobilized Derivatives

The use of polymer-supported reagents and solid-phase synthesis has become a cornerstone of modern medicinal chemistry and materials science, offering advantages in purification and automation. The this compound scaffold can be adapted for such technologies by immobilizing it on a solid support.

In this approach, the core molecule is covalently attached to a polymer resin, typically through a linker attached to the benzyl ring or the imidazole ring. All subsequent chemical modifications are then performed on the polymer-bound substrate. The key advantage is that excess reagents and by-products can be removed by simple filtration and washing of the resin, dramatically simplifying the purification process.

A relevant example is the solid-phase synthesis of benzimidazolinopiperazinones. acs.org In this work, the synthesis was carried out on Rink amide resin, where the initial building blocks were attached to the polymer support. A series of reactions, including substitutions and cyclizations, were performed to construct the complex heterocyclic product while it remained attached to the solid phase. The final product was then cleaved from the resin in the last step. This methodology could be directly applied to the synthesis of derivatives of this compound. For instance, a 4-aminomethylbenzyl group could be used as the N-1 substituent, with the amino group first being attached to the resin, followed by the construction of the imidazole-2-carbonitrile structure.

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of Solid-State Conformations

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. While specific crystallographic data for 1-benzyl-1H-imidazole-2-carbonitrile is not extensively reported in the searched literature, the analysis of closely related compounds, such as 1-benzyl-1H-benzimidazole, provides valuable insights into the likely solid-state conformation.

For instance, the crystal structure of 1-benzyl-1H-benzimidazole reveals that the benzimidazole (B57391) ring system is essentially planar. nih.govresearchgate.net A key feature is the dihedral angle between the imidazole (B134444) (or benzimidazole) ring and the appended benzyl (B1604629) group. In the case of 1-benzyl-1H-benzimidazole, this angle is approximately 85.77(4)°, indicating that the two ring systems are nearly perpendicular to each other. nih.govresearchgate.net This perpendicular arrangement is a common motif in such structures, driven by the steric hindrance between the ortho-hydrogens of the phenyl ring and the imidazole moiety. It is reasonable to hypothesize that this compound would adopt a similar conformation in the solid state, with the benzyl group oriented significantly out of the plane of the imidazole ring.

Detailed crystallographic data for analogous benzimidazole derivatives have been determined, showcasing the typical bond lengths and angles within the imidazole core and the attached substituents. researchgate.net These studies form a basis for predicting the molecular geometry of this compound.

Solution-State Conformational Analysis (e.g., Variable Temperature NMR, if reported)

The conformation of a molecule in solution can differ significantly from its solid-state structure due to the absence of crystal packing forces and the influence of the solvent. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable temperature NMR, are powerful tools for studying these solution-state conformations and any dynamic processes.

Currently, there are no specific reports in the searched literature detailing variable temperature NMR studies on this compound. Such studies would be invaluable for determining the rotational barrier around the C-N bond connecting the benzyl group to the imidazole ring. By monitoring changes in the NMR spectrum as a function of temperature, it would be possible to ascertain whether the benzyl group rotates freely or if there is a preferred orientation in solution. For related compounds like 1-benzylimidazole (B160759), standard 1H NMR data is available, which confirms the chemical environment of the protons but does not provide detailed conformational dynamics without further specialized experiments. chemicalbook.com

Supramolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound will arrange themselves into a specific three-dimensional lattice, stabilized by a network of intermolecular interactions. These interactions, collectively known as supramolecular chemistry, dictate the crystal packing.

Drawing parallels from the crystal structure of 1-benzyl-1H-benzimidazole, the packing is stabilized by a combination of C–H···N hydrogen bonds and C–H···π interactions. nih.govresearchgate.net In this analogue, the nitrogen atom of the imidazole ring acts as a hydrogen bond acceptor, while C-H bonds from neighboring molecules act as donors. nih.govresearchgate.net Furthermore, the aromatic rings can participate in π-stacking or C–H···π interactions, where a C-H bond points towards the face of a phenyl or imidazole ring. nih.govresearchgate.netresearchgate.net

Advanced Spectroscopic Probes for Environmental Sensitivity (e.g., Fluorescence, if reported for derivatives)

The use of advanced spectroscopic techniques, such as fluorescence spectroscopy, can provide insights into the local environment of a molecule. While there are no specific reports on the fluorescence properties of this compound or its close derivatives in the searched literature, the structural motifs present suggest that such properties could potentially be engineered.

The imidazole and phenyl rings constitute a conjugated system that could give rise to fluorescence upon excitation. The sensitivity of this fluorescence to the surrounding environment (e.g., solvent polarity, viscosity, or binding to a biological macromolecule) would depend on the nature of the excited state. For many organic fluorophores, changes in the emission wavelength or intensity are observed in different environments, a phenomenon known as solvatochromism. This property makes them useful as molecular probes. Although not directly reported for the title compound, the development of fluorescent probes based on the imidazole scaffold is an active area of research.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. biointerfaceresearch.com These calculations can determine optimized molecular geometry, bond lengths, bond angles, and various electronic properties. biointerfaceresearch.comresearchgate.net For instance, studies on similar molecules like 1-benzyl-2-phenyl-1H-benzimidazole derivatives have successfully employed DFT at the B3LYP/6-31G** level of theory to predict geometrical parameters and molecular properties. biointerfaceresearch.com However, specific DFT calculation results for 1-benzyl-1H-imidazole-2-carbonitrile are not available in the reviewed literature.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. researchgate.netyoutube.comyoutube.com The HOMO is the orbital most likely to donate electrons, indicating sites of nucleophilicity, while the LUMO is the orbital most capable of accepting electrons, indicating electrophilic sites. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and the potential for intramolecular charge transfer. researchgate.netresearchgate.net

While this analysis has been applied to many imidazole (B134444) derivatives, specific HOMO-LUMO energy values and orbital distribution maps for this compound have not been reported in the available scientific literature.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.netbhu.ac.in The MEP map uses a color scale to indicate different electrostatic potential values on the electron density surface. Typically, red regions signify negative potential (electron-rich), indicating sites prone to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. nih.gov Green areas denote neutral potential. This analysis is instrumental in identifying sites for intermolecular interactions. bhu.ac.innih.gov

For related imidazole and triazole compounds, MEP maps have been used to highlight interactions, such as C-H⋯N hydrogen bonds, by showing positive potentials around hydrogen atoms and negative potentials near nitrogen atoms. nih.gov No specific MEP surface maps for this compound were found in the searched literature.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are frequently used to model reaction pathways and elucidate mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction thermodynamics. This approach can, for example, explain the regioselectivity of N-alkylation reactions in tetrazole derivatives by comparing the nucleophilicity of different nitrogen atoms. mdpi.com Similarly, computational studies have been used to propose mechanisms for the formation of benzimidazole (B57391) derivatives catalyzed by nanoparticles. nih.gov A computational study on the reaction mechanism of this compound would provide valuable information on its synthesis and reactivity, but such specific studies are not currently available.

Molecular Dynamics Simulations (if applicable to reactivity or interactions)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique can provide insights into the conformational flexibility of a molecule and its interactions with other molecules, such as a solvent or a biological receptor. In the context of related 1-benzyl-1H-imidazoles, MD simulations have been noted as a tool in molecular modeling studies to understand binding modes with enzymes. nih.gov However, there are no specific MD simulation studies in the available literature that focus on the reactivity or interactions of this compound.

QSAR/QSPR Modeling (Chemical Properties only, not biological activity)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the chemical properties of compounds based on their molecular structure. researchgate.net These models use molecular descriptors, which are numerical values that characterize the molecule's structure, to correlate with specific properties like boiling point, density, or enthalpy of formation. researchgate.net For imidazole derivatives, QSPR models have been developed using techniques like Genetic Algorithm–Multiple Linear Regression (GA-MLR) to predict quantum chemical properties such as the enthalpy of formation and entropy. researchgate.net These models can be useful for designing new derivatives with desired properties. researchgate.net There are, however, no QSPR models reported specifically for predicting the chemical properties of this compound.

Coordination Chemistry and Metal Complexation

Ligand Design and Coordination Modes

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. 1-benzyl-1H-imidazole-2-carbonitrile is a versatile ligand capable of coordinating to metal ions in several ways.

The most common coordination mode for imidazole-based ligands involves the donation of the lone pair of electrons from one of the nitrogen atoms of the imidazole (B134444) ring to a metal center. nih.govrsc.org In the case of this compound, the N3 nitrogen atom is the primary site for coordination, as the N1 nitrogen is substituted with a benzyl (B1604629) group. This N-coordination is a well-established principle in the construction of metal-organic frameworks and other coordination compounds. nih.gov

An example of this coordination can be seen in the structure of Tetrakis(1-benzyl-1H-imidazole)dichloridonickel(II), where the Nickel(II) ion is coordinated by four nitrogen atoms from four 1-benzyl-1H-imidazole ligands in a distorted octahedral geometry. nih.gov This demonstrates the propensity of the imidazole nitrogen to form stable complexes with transition metals.

The nitrile group (C≡N) in this compound offers another potential site for interaction with metal ions. The nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate to a metal center, although this interaction is generally weaker than the N-coordination of the imidazole ring. The nitrile group can also participate in hydrogen bonding, acting as a hydrogen bond acceptor. nih.gov

In the context of coordination chemistry, the nitrile group can function as a monodentate ligand, coordinating to the metal in an end-on fashion. The small size of the nitrile group allows it to fit into tight binding pockets, and its polar nature can contribute to favorable interactions with the metal center and surrounding ligands. nih.gov While direct studies on the nitrile-metal interactions of this compound are not extensively documented, the known coordination chemistry of other nitrile-containing ligands suggests that this interaction is a plausible coordination mode.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt and reaction conditions will determine the final structure and properties of the complex.

A general procedure for the synthesis of such complexes would involve dissolving this compound and the metal salt in a solvent or a mixture of solvents and stirring the solution, sometimes with heating, to facilitate the reaction. The resulting complex may precipitate out of the solution or can be isolated by evaporation of the solvent. nih.gov

The characterization of the synthesized complexes is crucial to confirm their structure and purity. A variety of analytical techniques are employed for this purpose:

FT-IR Spectroscopy: To identify the coordination of the imidazole and nitrile groups to the metal center by observing shifts in their characteristic vibrational frequencies.

¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the structure of the ligand and its coordination to the metal in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and confirm the presence of the metal ion. nih.gov

Mass Spectrometry (ESI-MS): To determine the mass-to-charge ratio of the complex and confirm its composition. nih.gov

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing detailed information about bond lengths, bond angles, and coordination geometry. nih.gov

Elemental Analysis: To determine the elemental composition of the complex and verify its empirical formula. rsc.org

A representative example is the synthesis of Tetrakis(1-benzyl-1H-imidazole)dichloridonickel(II), where Nickel(II) chloride hexahydrate and 1-benzyl-1H-imidazole were reacted in chloroform. nih.gov The resulting solid was then recrystallized from methanol (B129727) to obtain crystals suitable for X-ray analysis. nih.gov

Table 1: Representative Metal Complexes of Imidazole Derivatives and their Characterization

ComplexMetal IonLigand(s)Characterization TechniquesReference
[NiCl₂(C₁₀H₁₀N₂)₄]Ni(II)1-benzyl-1H-imidazoleX-ray Crystallography nih.gov
Fe(III) and Ni(II) mixed-ligand complexesFe(III), Ni(II)Imidazole, Benzimidazole (B57391)Elemental analysis, IR, UV-Vis, Mass spectrometry, Thermal analysis rsc.org
Cu(II), Zn(II), Ni(II), Ag(I) complexesCu(II), Zn(II), Ni(II), Ag(I)bis-Benzimidazole derivativesFT-IR, ¹H-NMR, Powder X-ray diffraction, ESI-MS, UV-Vis nih.gov

Exploration of Biological Relevance at a Molecular and Mechanistic Level

Molecular Interactions with Biological Targets (e.g., Receptor Binding, Protein Interaction – in vitro or computational only)

There are no publicly available in vitro or computational studies that detail the molecular interactions of 1-benzyl-1H-imidazole-2-carbonitrile with biological targets such as receptors or proteins. Studies on related structures, for example the interaction of certain benzimidazole (B57391) derivatives with bovine serum albumin or their binding to adrenergic receptors, have been reported nih.gov. Similarly, research into the molecular interactions of other benzimidazole derivatives with targets for antiparasitic action has been conducted researchgate.net. However, this information is not directly applicable to this compound.

Cellular Uptake and Localization Studies (Mechanism focused, without reference to clinical outcomes)

There is a lack of published research on the cellular uptake and localization mechanisms of this compound. General mechanisms of cellular uptake for various types of molecules and nanoparticles are well-documented, often involving processes like endocytosis mdpi.com. However, specific investigations into how this compound is transported into and distributed within cells are not available.

Potential Applications in Materials Science

Precursor in Polymer Chemistry (e.g., Polyamides, Polyimides via Nitrile Hydrolysis/Cyclization)

The presence of the nitrile (cyano) group is a key feature that positions 1-benzyl-1H-imidazole-2-carbonitrile as a versatile precursor for high-performance polymers like polyamides and polyimides. The conversion of the nitrile group into a carboxylic acid is a well-established chemical transformation that opens the door to polycondensation reactions. britannica.com

The synthetic route would typically involve the hydrolysis of the nitrile group on the imidazole (B134444) ring to yield 1-benzyl-1H-imidazole-2-carboxylic acid. This transformation is a critical first step in creating a monomer suitable for polymerization. Once formed, this carboxylic acid derivative could be further modified to create either a dicarboxylic acid or a diamine monomer. For instance, creating a diacid monomer would enable its reaction with a diamine, while creating a diamine monomer would allow for its reaction with a dianhydride or a diacid chloride to form the corresponding polymer.

Polyamides containing heterocyclic units in their backbone are known for their enhanced thermal stability and specific solubility characteristics. consensus.app The incorporation of the 1-benzyl-imidazole moiety into a polyamide chain could impart properties such as improved solubility in organic solvents and altered chain packing, which can be beneficial for processability. The synthesis of polyamides from imidazole-based amino acids has been demonstrated, showcasing the feasibility of incorporating such heterocyclic rings into polymer backbones. caltech.eduumich.edu

Similarly, polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them crucial materials in the aerospace and electronics industries. vt.eduhalocarbon.com The standard synthesis of polyimides involves the polycondensation of a dianhydride and a diamine to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. researchgate.netresearchgate.net A diamine derived from 1-benzyl-1H-imidazole-2-carboxylic acid could be used in this process to introduce the benzyl-imidazole unit into the polyimide backbone. The bulky, non-coplanar benzyl (B1604629) group could disrupt chain packing, potentially leading to more soluble and processable polyimides with tailored thermal properties.

Table 1: Potential Polymerization Pathways for Derivatives of this compound

Precursor CompoundPotential MonomerCo-monomerResulting PolymerPotential Properties
This compound1-benzyl-1H-imidazole-2-carboxylic acid (after hydrolysis)Aliphatic or Aromatic DiaminePolyamideEnhanced thermal stability, modified solubility
This compoundDiamine derivative of 1-benzyl-1H-imidazoleAromatic DianhydridePolyimideHigh thermal stability, improved processability

Self-Assembly Properties and Nanostructure Formation

The molecular structure of this compound contains several features that could drive self-assembly into ordered nanostructures. The formation of such structures is governed by non-covalent interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions.

The compound possesses two aromatic systems: the benzyl group and the imidazole ring. These planar structures can interact through π-π stacking, an attractive, non-covalent interaction that is crucial in the formation of supramolecular assemblies. The nitrogen atoms of the imidazole ring, particularly the non-benzylated nitrogen, can act as hydrogen bond acceptors, potentially interacting with donor molecules or other imidazole rings.

The nitrile group is highly polar, introducing a significant dipole moment into the molecule. These dipole-dipole interactions can contribute to the directional alignment of molecules during the self-assembly process. The interplay between the π-stacking of the aromatic rings and the polar interactions of the nitrile group could lead to the formation of well-defined nanostructures such as nanofibers, nanoribbons, or vesicles in suitable solvent systems. While specific studies on this compound are not available, the self-assembly of other functionalized imidazoles into various nanostructures has been reported, suggesting the potential for this class of compounds.

Table 2: Molecular Features of this compound and Their Potential Role in Self-Assembly

Molecular FeatureType of InteractionPotential Contribution to Self-Assembly
Imidazole Ringπ-π Stacking, Hydrogen Bond AcceptorPromotes stacking and directional ordering
Benzyl Groupπ-π Stacking, Hydrophobic InteractionsEnhances stacking and aggregation in polar solvents
Nitrile GroupDipole-Dipole InteractionsInduces directional alignment and packing

Optoelectronic Properties (if relevant to the chromophore/fluorophore nature, e.g., for derivatives)

Imidazole derivatives are a significant class of compounds in the field of optoelectronics, finding applications as emitters in organic light-emitting diodes (OLEDs) and as components in fluorescent sensors. nih.gov The imidazole ring itself is a chromophore, and its optical properties can be finely tuned by the introduction of various substituents.

The this compound molecule has features that suggest it could be a basis for developing materials with interesting photophysical properties. The benzyl group attached to the N1 position extends the π-conjugated system of the imidazole ring. The cyano group at the C2 position is a strong electron-withdrawing group. This combination of a π-extended system and an electron-withdrawing group can create an intramolecular charge-transfer (ICT) character upon photoexcitation, which is a common feature in many fluorescent molecules (fluorophores).

Table 3: Predicted Influence of Substituents on the Optoelectronic Properties of the Imidazole Core

SubstituentPositionElectronic NaturePredicted Effect on Imidazole Chromophore
BenzylN1π-donating/extendingRed-shift in absorption/emission spectra
Cyano (Nitrile)C2Electron-withdrawingPotential for intramolecular charge-transfer (ICT), modulation of HOMO/LUMO levels

Future Directions and Emerging Research Avenues

Integration into Advanced Functional Materials

The imidazole (B134444) moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. azjournalbar.combohrium.comresearchgate.net This capacity is central to the development of advanced functional materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. While research has extensively covered 1H-imidazole and benzimidazole (B57391) derivatives in this context, the specific use of 1-benzyl-1H-imidazole-2-carbonitrile represents a promising and underexplored frontier. researchgate.netrsc.orgnih.gov

The integration of this compound as a ligand could lead to materials with tailored properties. The nitrogen atoms of the imidazole ring can coordinate to metal centers, while the nitrile group can either serve as an additional coordination site or as a reactive handle for post-synthesis modification of the material. The bulky benzyl (B1604629) group can influence the topology of the resulting framework, potentially creating specific pore environments for applications in gas storage, separation, or catalysis.

Potential Material TypeRole of this compoundPotential ApplicationSupporting Rationale
Metal-Organic Frameworks (MOFs)Organic Linker (Ligand)Gas Storage, CatalysisImidazole nitrogen atoms coordinate with metal ions to form a porous framework. The benzyl group can tune pore size and functionality. azjournalbar.comrsc.org
Coordination PolymersLigandLuminescent Sensors, Conductive MaterialsForms extended networks with metal ions. The conjugated system can be exploited for photophysical properties. bohrium.com
Functionalized SurfacesSurface ModifierBiocompatible Coatings, Chemical SensorsThe nitrile group allows for covalent attachment to surfaces, while the imidazole moiety can interact with target analytes.

Development of Novel Synthetic Methodologies

The synthesis of this compound typically involves two key transformations: the N-benzylation of an imidazole precursor and the introduction of a nitrile group at the C2 position. While traditional methods exist, emerging research focuses on developing more efficient, safer, and environmentally benign synthetic routes.

Historically, N-benzylation has been achieved using benzyl halides like benzyl chloride, which poses handling difficulties due to its lachrymatory nature. google.com Future methodologies are moving towards the direct reaction of imidazoles with benzyl alcohol, which is a less hazardous reagent. google.com

For the cyanation step, a significant advancement has been the move away from highly toxic cyanide salts. Modern approaches utilize copper-catalyzed reactions with safer cyanide sources. tezu.ernet.in Research has demonstrated the efficacy of reagents like benzyl cyanide, acetone (B3395972) cyanohydrin, and ethyl(ethoxymethylene)cyanoacetate as cyanide surrogates. tezu.ernet.inrsc.org These copper-catalyzed systems often proceed under milder conditions and offer greater functional group tolerance. tezu.ernet.innih.gov The development of a one-pot synthesis combining N-benzylation and C2-cyanation would represent a significant leap in efficiency.

Synthetic StepTraditional MethodEmerging MethodologyKey Advantages of Emerging Method
N-BenzylationReaction with benzyl chloride. google.comDirect reaction with benzyl alcohol in the presence of a catalyst. google.comAvoids hazardous reagents, improved safety profile.
C2-CyanationUse of toxic KCN or NaCN.Copper-catalyzed reaction with cyanide surrogates (e.g., benzyl cyanide, TMSCN). tezu.ernet.inrsc.orgnih.govReduced toxicity, milder reaction conditions, higher yields.
Overall ProcessMulti-step synthesis.Potential for one-pot sequential reactions.Increased efficiency, reduced waste, lower cost.

Exploration of Unconventional Reactivity

The reactivity of this compound is primarily dictated by its nitrile and imidazole functionalities. While standard transformations are known, future research is poised to explore more unconventional reaction pathways to generate molecular diversity and novel chemical entities.

The nitrile group is a versatile functional group that can participate in various cycloaddition reactions. For example, it can react with 1,3-dipoles in [3+2] cycloadditions to construct five-membered heterocyclic rings, a reaction type that is fundamental in medicinal chemistry. nih.govnih.gov Furthermore, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a nitrile and a suitable diene, such as a tetrazine, offers a rapid route to nitrogen-containing heterocycles. nih.gov

A particularly novel area of research is the use of nitriles in bioconjugation. Recent studies have explored the reaction of nitriles with dithiols, known as the nitrile-bis-thiol (NBT) reaction, to form stable linkages under physiological conditions. ucl.ac.uk This opens up the possibility of using this compound as a scaffold in the design of chemical biology tools.

Reactive MoietyUnconventional ReactionPotential Outcome/ApplicationRelevant Concept
Nitrile Group[3+2] CycloadditionSynthesis of novel tetrazole or triazole-containing imidazoles.Click Chemistry, Heterocycle Synthesis. nih.gov
Nitrile GroupInverse-Electron-Demand Diels-Alder (IEDDA)Rapid formation of pyridazine-fused imidazole systems. nih.govBioorthogonal Chemistry. nih.gov
Nitrile GroupNitrile-bis-thiol (NBT) ReactionCovalent modification of proteins or biomolecules containing proximal thiols. ucl.ac.ukBioconjugation. ucl.ac.uk
Imidazole RingC-H Activation/FunctionalizationDirect introduction of new functional groups at C4 or C5 positions.Late-stage functionalization.

Interdisciplinary Research with Biotechnology (Focusing on Chemical Tools, not Clinical)

The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, provides a rich context for the future application of this compound. nih.govacs.org While azides and alkynes are the most common bioorthogonal handles, research is expanding to include other functional groups. nih.govescholarship.org

The nitrile group of this compound could be explored as an emerging bioorthogonal reporter. For instance, its reactivity in cysteine-to-lysine transfer (CLT) chemistry, where a nitrile-containing reagent first reacts with a cysteine residue and then transfers to a nearby lysine, could be used to label proteins site-specifically. ucl.ac.uk This allows for the study of protein localization, dynamics, and interactions within a cellular environment.

Furthermore, the benzimidazole scaffold, a close relative of the imidazole core, is a known "privileged structure" in medicinal chemistry, frequently appearing in compounds that inhibit specific enzymes. nih.govnih.gov By analogy, this compound could serve as a foundational structure for the development of selective chemical probes. These probes would not be developed as drugs, but as research tools to investigate the function of specific proteins or pathways, aiding in target validation and the elucidation of biological mechanisms.

Biotechnological Application AreaRole of this compoundResearch GoalUnderlying Principle
Protein LabelingScaffold for a Cysteine-to-Lysine Transfer (CLT) reagent. ucl.ac.ukSite-specific modification of proteins in living cells for imaging or functional studies.Proximity-driven covalent modification. ucl.ac.uk
Enzyme ProbesCore structure for inhibitor-based probes.To study the activity and function of specific enzymes (e.g., kinases, proteases).The imidazole scaffold can mimic biological residues to achieve selective binding. nih.gov
Bioorthogonal ChemistryAs a potential bioorthogonal reaction partner.To develop new chemical reactions for modifying biomolecules in their native environment. nih.govThe unique reactivity of the nitrile group can be harnessed for selective ligation. acs.org

Q & A

Q. Basic

  • IR Spectroscopy : The nitrile group exhibits a sharp stretch near 2200–2250 cm⁻¹. Benzimidazole N-H stretches appear at ~3400–3460 cm⁻¹, while aromatic C-H stretches occur around 3020–3100 cm⁻¹ .
  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.0 ppm (multiplet). The benzyl methylene group (CH₂) appears as a singlet at δ 5.1–5.3 ppm. Absence of thiol (δ 12.3 ppm) confirms substitution .
  • 13C NMR : The nitrile carbon is observed at δ 115–120 ppm. Benzimidazole carbons appear between δ 115–150 ppm .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. Deviations ≤0.4% in elemental analysis validate purity .

How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina assess binding affinity to biological targets (e.g., EGFR kinase). Parameters include grid box size (20–25 ų) and Lamarckian genetic algorithms .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilic sites. The nitrile group exhibits high electron-withdrawing character, directing nucleophilic attacks to the imidazole ring .
  • ADMET Prediction : SwissADME evaluates logP (lipophilicity) and bioavailability. Substituents like benzyl groups enhance BBB permeability but may reduce solubility .

How should researchers resolve contradictions in reported spectroscopic data for benzimidazole derivatives?

Q. Advanced

  • Contextual Analysis : Compare solvent systems (e.g., DMSO vs. CDCl₃ shifts NMR peaks). For example, N-H protons in DMSO-d₆ appear downfield (δ 10.9–12.3 ppm) due to hydrogen bonding .
  • Crystallography : Use SHELX for single-crystal X-ray diffraction to resolve ambiguous NMR/IR assignments. SHELXL refines structures with R-factors <5% .
  • Cross-Validation : Combine LC-MS with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in complex derivatives .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Q. Advanced

  • Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus or E. coli. Use positive controls (e.g., ciprofloxacin) and validate purity via LCMS (e.g., m/z 495.18 [M+H]⁺ for a related compound) .
  • Cytotoxicity : MTT assay on cell lines (e.g., HUVECs) with IC₅₀ calculations. Maintain cells in DMEM + 10% FBS at 37°C/5% CO₂ .
  • Enzyme Inhibition : Kinase assays (e.g., EGFR) using fluorescence-based ADP-Glo™. IC₅₀ values correlate with docking scores .

What reaction mechanisms govern the functionalization of this compound?

Q. Advanced

  • Nucleophilic Aromatic Substitution : Electron-deficient imidazole rings undergo substitution at C-4/C-5 positions. Cyanide groups activate the ring for attack by amines or thiols .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ catalyst (2 mol%) and K₂CO₃ base in DMF/H₂O (80°C, 12h) .
  • Cyclization : Heating with hydrazine forms pyrazole-fused derivatives via nitrile-hydrazine condensation .

How does catalyst selection impact the synthesis of this compound analogs?

Q. Advanced

  • Oxidation Catalysts : Mn(IV) oxide selectively oxidizes alcohols to aldehydes in dichloromethane, minimizing over-oxidation .
  • Metal Complexes : Ru(bpp)(pydic) catalysts enable C-H activation in imidazoles under mild conditions (50°C, 5.5h, 70% yield) .
  • Acid/Base Catalysts : Glacial acetic acid facilitates imine formation in hydrazine condensations, while KOH deprotonates thiol intermediates .

What are best practices for purification and stability assessment post-synthesis?

Q. Basic

  • Purification : Use silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Stability : Store compounds at –20°C under argon. Assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LCMS analysis .

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1-benzyl-1H-imidazole-2-carbonitrile
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1-benzyl-1H-imidazole-2-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.